Diclofenac Methyl Ester
Overview
Description
Diclofenac Methyl Ester is the methyl ester analogue of Diclofenac , a known nonsteroidal anti-inflammatory compound and cyclooxygenase (COX) inhibitor . It is a hydrophobic prodrug form of the non-steroidal anti-inflammatory drug (NSAID) diclofenac . It is more soluble than diclofenac acid in isopropylmyristate . Diclofenac Methyl Ester does not permeate human epidermal membranes in vitro .
Synthesis Analysis
The synthesis of Diclofenac Methyl Ester involves a sequence of transformations such as iodination, esterification, Sonogashira cross-coupling, oxidation, and saponification . According to a reference, diclofenac sodium can be acidified with hydrochloric acid, and then diclofenac can be reacted with methanol to produce diclofenac methyl ester as the target product .
Molecular Structure Analysis
The molecular structure of Diclofenac Methyl Ester is available in various databases such as the NIST Chemistry WebBook and PubChem .
Chemical Reactions Analysis
Diclofenac Methyl Ester, like other NSAIDs, undergoes various chemical reactions. For instance, it can be biodegraded by microorganisms . The LC50 of diclofenac for H. azteca was 216 mg/L, while the LC50 diclofenac methyl ester was only 0.53 mg/L, which is a 430-fold increase in acute toxicity compared to diclofenac .
Scientific Research Applications
Diclofenac Methyl Ester, through esterification, enhances the sensitivity of gas chromatographic detection, making it more effective for determining diclofenac in plasma (Ikeda et al., 1980).
It accumulates in the bile of rainbow trout exposed to diclofenac, indicating its potential role in the bioaccumulation and toxicity of diclofenac in aquatic organisms (Mehinto et al., 2010).
The biotransformation of diclofenac in aquatic invertebrates results in various metabolites, including Diclofenac Methyl Ester. This transformation affects the bioaccumulation potential and toxicity of diclofenac in these organisms (Fu et al., 2020).
S-Diclofenac, a derivative containing Diclofenac Methyl Ester, inhibits rat vascular smooth muscle cell proliferation, indicating its potential application in treating vascular diseases (Baskar et al., 2008).
Diclofenac prodrugs, including Methanol Diclofenac Ester, are investigated for enhancing transdermal delivery. Such prodrugs can improve diclofenac’s pharmacological properties for topical applications (Lobo et al., 2014).
Diclofenac Methyl Ester is used in methods to determine diclofenac in human plasma, showcasing its utility in analytical chemistry and clinical studies (Del Puppo et al., 1991).
Future Directions
The future directions for Diclofenac Methyl Ester research could involve exploring its biodegradation by microorganisms . This is particularly important given its high resistance to degradation in the environment and its documented acute and chronic toxicity to non-target organisms . Therefore, it is necessary to look for cheap solutions that enhance the degradation of diclofenac .
properties
IUPAC Name |
methyl 2-[2-(2,6-dichloroanilino)phenyl]acetate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13Cl2NO2/c1-20-14(19)9-10-5-2-3-8-13(10)18-15-11(16)6-4-7-12(15)17/h2-8,18H,9H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VETACGBDFVVKGZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC1=CC=CC=C1NC2=C(C=CC=C2Cl)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13Cl2NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333888 | |
Record name | Diclofenac, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
310.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Diclofenac Methyl Ester | |
CAS RN |
15307-78-5 | |
Record name | Diclofenac methyl ester | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=15307-78-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Methyl diclofenac | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015307785 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Diclofenac, methyl ester | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333888 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | DICLOFENAC METHYL ESTER | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/N7O8SA4VRI | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.